5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
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Overview
Description
5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a heterocyclic compound that features a thioxoimidazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrophenyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 4-nitrobenzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve interactions with various molecular targets. The nitrophenyl group may facilitate binding to specific enzymes or receptors, while the thioxoimidazolidinone core could interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Shares the nitrophenyl group but lacks the thioxoimidazolidinone core.
3-Phenyl-2-thioxo-4-imidazolidinone: Lacks the nitrophenyl group but shares the thioxoimidazolidinone core.
4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the imidazolidinone structure.
Uniqueness
5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is unique due to the combination of its nitrophenyl and phenyl groups with the thioxoimidazolidinone core. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5Z)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKRVOXOPIJRAY-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53514-58-2 |
Source
|
Record name | 4-Imidazolidinone, 5-((4-nitrophenyl)methylene)-3-phenyl-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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